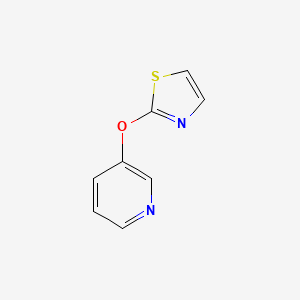

3-(1,3-Thiazol-2-yloxy)pyridine

Description

3-(1,3-Thiazol-2-yloxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a thiazole-2-yloxy group. Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, confers unique electronic and steric properties to the molecule. Its design principles align with compounds targeting lysine-specific demethylases (LSD1) or other chromatin-modifying enzymes .

Properties

IUPAC Name |

2-pyridin-3-yloxy-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c1-2-7(6-9-3-1)11-8-10-4-5-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXAFQACLDTCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Thiazol-2-yloxy)pyridine typically involves the reaction of 2-chloropyridine with 2-mercaptothiazole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atom of the thiazole ring attacks the carbon atom of the chloropyridine, resulting in the formation of the desired product.

Reaction Conditions:

Reagents: 2-chloropyridine, 2-mercaptothiazole

Base: Potassium carbonate or sodium hydroxide

Solvent: Dimethylformamide or dimethyl sulfoxide

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Thiazol-2-yloxy)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; solvent: water or acetic acid; temperature: 25-50°C

Reduction: Lithium aluminum hydride, sodium borohydride; solvent: tetrahydrofuran or ethanol; temperature: 0-25°C

Substitution: Various nucleophiles (e.g., amines, alcohols); solvent: dimethylformamide or acetonitrile; temperature: 50-100°C

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, thioethers

Substitution: Substituted thiazole or pyridine derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antiviral Properties

Pyridine derivatives, including those with thiazole substitutions, have shown promising antimicrobial and antiviral activities. Research indicates that compounds containing both pyridine and thiazole rings can exhibit enhanced interactions with biological targets, leading to improved therapeutic effects against various pathogens, including bacteria and viruses .

Anticancer Activity

The structural features of 3-(1,3-Thiazol-2-yloxy)pyridine suggest potential anticancer properties. Similar compounds have been evaluated for their ability to inhibit tumor growth through mechanisms such as enzyme inhibition and receptor modulation. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Analgesic and Anti-inflammatory Effects

Research has highlighted the analgesic and anti-inflammatory potential of thiazole-containing pyridine compounds. These compounds may modulate inflammatory pathways, providing a basis for their use in pain management therapies .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses, such as cyclooxygenases (COXs), which are critical in pain and inflammation pathways.

- Receptor Modulation : It may interact with specific receptors that regulate cellular responses, influencing processes such as cell proliferation and apoptosis.

Table 1: Biological Activities of Thiazole-Pyridine Derivatives

| Activity Type | Example Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Thiazole-pyridine derivatives | Effective against Gram-negative bacteria |

| Anticancer | Various pyridine-thiazole hybrids | Cytotoxicity against cancer cell lines |

| Anti-inflammatory | Thiazole-containing compounds | Reduced inflammation in animal models |

Case Studies

Several studies have documented the efficacy of thiazole-pyridine derivatives:

- Study on Antimicrobial Activity : A compound structurally related to this compound was evaluated for its antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, suggesting its potential as a novel antimicrobial agent .

- Anticancer Research : In a study assessing the cytotoxic effects of thiazole-pyridine derivatives on human cancer cell lines, one derivative exhibited IC50 values comparable to established chemotherapeutics. This highlights the compound's potential for further development in cancer therapy.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

- Electronic Materials : The unique electronic properties of thiazole-pyridine compounds make them candidates for developing new materials with specific electronic characteristics.

- Optical Applications : Their structural diversity allows for the tuning of optical properties, making them suitable for applications in photonic devices.

Mechanism of Action

The mechanism of action of 3-(1,3-Thiazol-2-yloxy)pyridine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The thiazole and pyridine rings can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects.

Comparison with Similar Compounds

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

Structural Differences :

Key Advantages :

Limitations :

3-(Thiazol-2-yloxy)-piperidine Hydrochloride

Structural Differences :

Key Advantages :

- Thiazole’s sulfur atom may enhance metabolic stability or modulate redox properties.

Limitations :

- No direct evidence for LSD1 inhibition or epigenetic activity.

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine

Structural Differences :

Key Advantages :

- High chemical stability and versatility in synthetic modifications.

Limitations :

- Lack of reported enzyme inhibition data compared to piperidine or thiazole derivatives.

Comparative Analysis Table

Mechanistic and Structural Insights

- Piperidine Derivatives: The basic piperidine nitrogen forms critical hydrogen bonds with LSD1’s FAD and hydrophobic interactions with residues like Tyr761 .

- Thiazole vs. Tetrazole : Thiazole’s sulfur participates in weaker hydrogen bonds compared to tetrazole’s nitrogen-rich structure, which may favor metal coordination (e.g., in metalloenzymes) .

Biological Activity

3-(1,3-Thiazol-2-yloxy)pyridine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Overview

The compound this compound consists of a pyridine ring substituted with a thiazole moiety linked through an ether bond. This structural arrangement is significant as it influences the compound's reactivity and biological properties. The thiazole group is known for its presence in various natural products and contributes to the compound's antimicrobial and anticancer activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Compounds featuring thiazole and pyridine rings have demonstrated effectiveness against various bacterial strains. The presence of the thiazole moiety enhances the antimicrobial properties of the compound.

- Antitumor Properties : Thiazole derivatives have been reported to possess antitumor activity, making them potential candidates for cancer treatment. The specific mechanisms through which this compound exerts its effects remain under investigation.

- Antioxidant Effects : The compound may also exhibit antioxidant properties, which are crucial for combating oxidative stress in biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : Utilizing thiazole derivatives with activated pyridine substrates.

- Cyclization Reactions : Employing cyclization strategies that incorporate thiazole into the pyridine framework.

These synthetic routes are essential for optimizing yield and purity while facilitating further modifications to enhance biological activity.

Case Studies

Several studies have focused on the biological evaluation of this compound and similar compounds:

- A study evaluating a series of thiazole derivatives indicated that structural modifications could lead to enhanced antimicrobial and anticancer activities. The results suggested that specific substitutions on the thiazole ring significantly impact biological efficacy .

- Another investigation into related pyridine-based compounds revealed their potential in treating neurological disorders due to their anticonvulsant properties. This research highlights the importance of exploring the pharmacological profiles of thiazole-containing compounds .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(Thiazol-2-yl)phenol | Thiazole linked to phenolic group | Antioxidant activity |

| 4-(Thiazol-2-yl)pyrimidine | Thiazole attached to pyrimidine ring | Anticancer activity |

| 5-(Thiazol-2-yl)furan | Thiazole fused with furan | Potential anti-inflammatory effects |

| 1,3-benzothiazole | Benzene ring fused with thiazole | Notable antibacterial properties |

This table illustrates the versatility of thiazole-containing structures and emphasizes how specific substitutions can lead to varying biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.